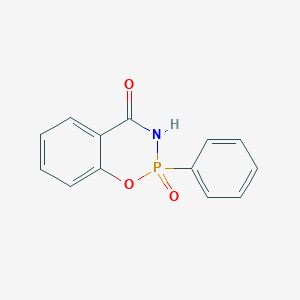
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide, commonly known as PAP-O, is a phosphorin oxide compound that has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis.
Mecanismo De Acción
The mechanism of action of PAP-O in inducing apoptosis in cancer cells is not fully understood. However, it has been suggested that PAP-O may inhibit the activity of certain enzymes involved in the regulation of cell growth and division.
Efectos Bioquímicos Y Fisiológicos
PAP-O has been shown to exhibit cytotoxicity towards cancer cells, while having minimal toxicity towards normal cells. It has also been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PAP-O in lab experiments is its high stability and solubility in various solvents. However, its high cost and limited availability may pose a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on PAP-O. One potential area of study is the development of PAP-O-based fluorescent probes for detecting metal ions in biological systems. Additionally, further investigation into the mechanism of action of PAP-O in inducing apoptosis in cancer cells may lead to the development of more effective anticancer therapies. Finally, the synthesis of PAP-O derivatives with improved properties may lead to the development of new materials and catalysts.
Métodos De Síntesis
PAP-O can be synthesized through several methods, including the reaction of 2-aminophenol with triphenylphosphine oxide and phenyl isocyanate, or the reaction of 2-aminophenol with triphenylphosphine, carbon dioxide, and phenyl isocyanate. These methods have been optimized to obtain high yields and purity of PAP-O.
Aplicaciones Científicas De Investigación
PAP-O has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, PAP-O has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
Número CAS |
143000-14-0 |
|---|---|
Nombre del producto |
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide |
Fórmula molecular |
C13H10NO3P |
Peso molecular |
259.2 g/mol |
Nombre IUPAC |
2-oxo-2-phenyl-3H-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C13H10NO3P/c15-13-11-8-4-5-9-12(11)17-18(16,14-13)10-6-2-1-3-7-10/h1-9H,(H,14,15,16) |
Clave InChI |
PJGVPJYOAJGEDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P2(=O)NC(=O)C3=CC=CC=C3O2 |
SMILES canónico |
C1=CC=C(C=C1)P2(=O)NC(=O)C3=CC=CC=C3O2 |
Sinónimos |
9-oxo-9-phenyl-10-oxa-8-aza-9$l^{5}-phosphabicyclo[4.4.0]deca-1,3,5-tr ien-7-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



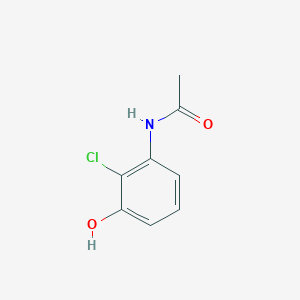
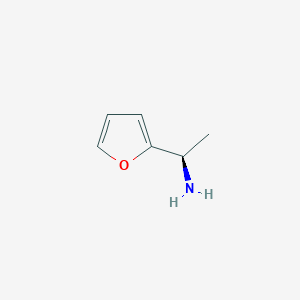
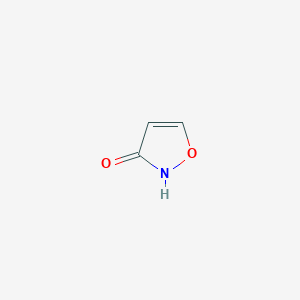
![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)
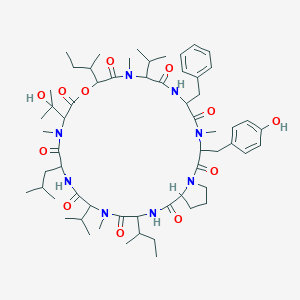
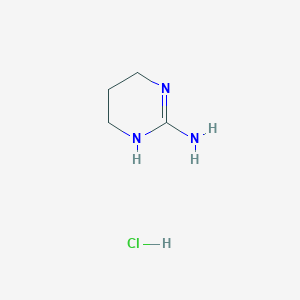
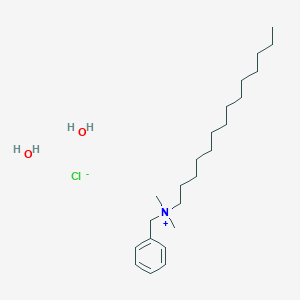
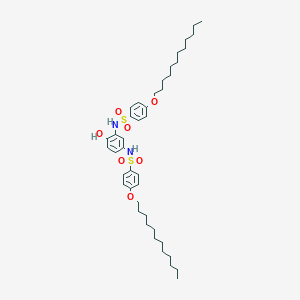
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
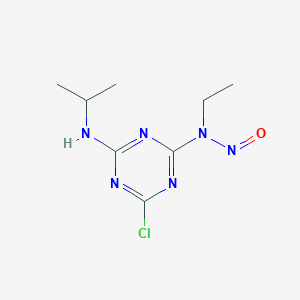
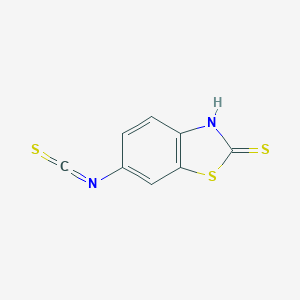


![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)